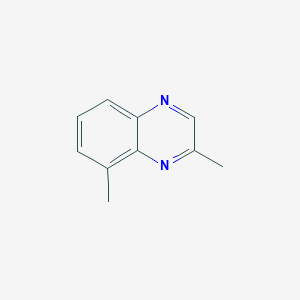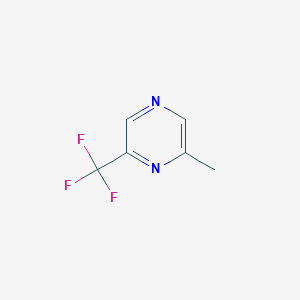
(R)-1-(methoxycarbonyl)azetidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(methoxycarbonyl)azetidine-2-carboxylic acid is a chiral azetidine derivative Azetidines are four-membered nitrogen-containing heterocycles that exhibit significant ring strain, making them highly reactive and valuable in synthetic organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(methoxycarbonyl)azetidine-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . This reaction is highly efficient and provides a direct route to functionalized azetidines.
Industrial Production Methods
Industrial production of azetidine derivatives often involves the use of microwave irradiation and solid supports to enhance reaction efficiency and yield. For example, the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation has been reported as an effective method .
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(methoxycarbonyl)azetidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the azetidine ring to more saturated structures.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include functionalized azetidines, oxetanes, and various substituted derivatives, which can be further utilized in synthetic applications.
Applications De Recherche Scientifique
®-1-(methoxycarbonyl)azetidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ®-1-(methoxycarbonyl)azetidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biochemical effects, depending on the target and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine-2-carboxylic acid: A simpler azetidine derivative with similar reactivity but lacking the methoxycarbonyl group.
Oxetane derivatives: Four-membered oxygen-containing heterocycles that share some reactivity characteristics with azetidines.
Aziridines: Three-membered nitrogen-containing heterocycles that are more strained and reactive than azetidines.
Uniqueness
®-1-(methoxycarbonyl)azetidine-2-carboxylic acid is unique due to its chiral nature and the presence of both a methoxycarbonyl group and a carboxylic acid group. These functional groups enhance its reactivity and make it a versatile intermediate for further chemical transformations .
Propriétés
Formule moléculaire |
C6H9NO4 |
|---|---|
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
(2R)-1-methoxycarbonylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c1-11-6(10)7-3-2-4(7)5(8)9/h4H,2-3H2,1H3,(H,8,9)/t4-/m1/s1 |
Clé InChI |
UMTGFXBGKMEXAO-SCSAIBSYSA-N |
SMILES isomérique |
COC(=O)N1CC[C@@H]1C(=O)O |
SMILES canonique |
COC(=O)N1CCC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11919500.png)






![5,6-dihydro-4H-Imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B11919541.png)

![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11919561.png)
![6-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11919565.png)
![Ethyl spiro[2.3]hexane-5-carboxylate](/img/structure/B11919568.png)
